molecular formula C12H17N B2443974 N-propyl-2,3-dihydro-1H-inden-1-amine CAS No. 1016719-48-4

N-propyl-2,3-dihydro-1H-inden-1-amine

Cat. No. B2443974
CAS RN: 1016719-48-4
M. Wt: 175.275
InChI Key: XSAZJUHKYQQWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-propyl-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the molecular weight of 175.27 . It is also known as N-(2,3-dihydro-1H-inden-1-yl)-N-propylamine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H17N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h3-6,12-13H,2,7-9H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Dopamine Receptors Ligands

N-propyl-2,3-dihydro-1H-inden-1-amine and related derivatives have been synthesized and evaluated for their affinity at dopamine D1 and D2 receptors. These compounds, including enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and its derivatives, displayed D1 and D2 affinity in the nanomolar range. They represent selective D1 agonists lacking a catechol group, indicating potential central nervous system penetration (Claudi et al., 1996).

Synthesis of Therapeutic Agents for Alzheimer's Disease

A series of N-(4-pyridinyl)-1H-indol-1-amines and other heteroaryl analogs, including N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine), were synthesized and evaluated for potential utility in treating Alzheimer's disease. Besipirdine was selected for clinical development based on its biological profile, including cholinomimetic properties and enhancement of adrenergic mechanisms (Klein et al., 1996).

D2-like Dopamine Receptor Agonists

The synthesis of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, including compounds with N-propyl groups, was reported. These compounds showed increased D2-like affinities and selectivity, acting as potential dopamine D2-like agonists (Di Stefano et al., 2005).

Metabolism Studies of Psychoactive Substances

The in vitro and in vivo metabolism of N-methyl-2-aminoindane (a derivative of 2,3-dihydro-1H-inden-2-amine) was characterized. The study revealed various metabolites formed and proposed these findings to support drug testing and toxicology studies (Manier et al., 2019).

Synthesis of Antioxidants and Enzyme Inhibitors

A series of 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives were synthesized for potential antioxidant activity and inhibition of protein tyrosine kinase (2HCK) enzyme. These compounds showed promising antioxidant effects and potential as enzyme growth inhibitors (Reddy et al., 2019).

Safety and Hazards

“N-propyl-2,3-dihydro-1H-inden-1-amine” is classified as a dangerous substance. It can cause harm if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

N-propyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h3-6,12-13H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAZJUHKYQQWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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